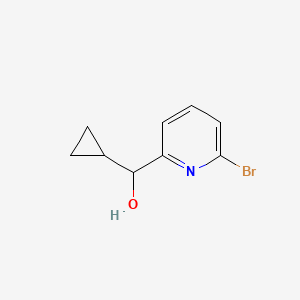

(6-Bromo-2-pyridyl)-cyclopropyl-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-cyclopropylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6,9,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGCYMBOONKSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridyl Containing Molecules in Contemporary Organic Chemistry

The pyridine (B92270) nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital structure in the fields of organic and medicinal chemistry. nih.govnih.gov Its prevalence stems from a combination of unique properties and versatile reactivity.

Pyridines are found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov In medicinal chemistry, the pyridine scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets like enzymes and receptors, which can enhance the pharmacokinetic properties of drug molecules. nih.gov Consequently, pyridine derivatives are integral to numerous approved drugs, with applications ranging from anticancer and antimalarial agents to treatments for central nervous system disorders. nih.govresearchgate.net A review of FDA-approved drugs between 2014 and 2023 revealed 54 new drugs containing a pyridine ring, with a significant number in the anticancer category. nih.gov

Beyond its role in pharmaceuticals, the pyridine motif is crucial in materials science, catalysis, and coordination chemistry. nih.govbcrcp.ac.in The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands, forming stable complexes with a wide range of metal ions. acs.org These metal complexes are instrumental in catalysis, facilitating reactions such as cross-coupling, reductions, and carbonylations. acs.orgunimi.it The electronic properties of the pyridine ligand can be finely tuned by adding substituents to the ring, which in turn modulates the activity and selectivity of the catalyst. acs.org Furthermore, the electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, offering a distinct reactivity pattern compared to its carbocyclic analogue, benzene. nih.gov This unique combination of physical properties, biological activity, and chemical reactivity solidifies the pyridine scaffold as a privileged structure in modern chemical research. nih.gov

Role of Cyclopropylmethanol Moieties in Molecular Design and Transformations

The cyclopropylmethanol (B32771) moiety, which consists of a three-membered carbon ring attached to a hydroxymethyl group (-CH2OH), is a valuable building block in organic synthesis that imparts unique structural and reactive properties to molecules. actylis.comnbinno.com The cyclopropane (B1198618) ring itself is characterized by its planar structure, short and strong C-C bonds, and enhanced π-character, which distinguishes it from larger, more flexible cycloalkanes. nih.gov

In molecular design, particularly in medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group can lead to significant improvements in a drug candidate's profile. nih.gov It can enhance biological potency, increase metabolic stability by blocking sites susceptible to enzymatic degradation, and improve permeability across biological membranes, such as the blood-brain barrier. nih.gov The rigid nature of the cyclopropyl ring can also serve as a conformational constraint, locking a portion of the molecule into a specific orientation that is more favorable for binding to a biological target. nih.govnih.gov This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.govnih.gov

From a synthetic standpoint, the cyclopropylmethanol unit is a versatile intermediate. nbinno.com The hydroxyl group can be readily transformed into other functional groups or used as a handle for further molecular elaboration. The cyclopropyl ring, due to its inherent ring strain, can undergo unique transformations. For instance, cyclopropylmethanol and its derivatives can participate in coupling reactions with alkynes to produce substituted allylic alcohols, which are themselves important synthetic intermediates. actylis.comganeshremedies.comchemicalbook.com The rigidity of the cyclopropyl core can also be exploited to direct the stereochemistry of reactions on adjacent functionalities, making it a useful platform for stereoselective synthesis. researchgate.net Furthermore, cyclopropylmethanol serves as a precursor for other key building blocks like cyclopropylamines and cyclopropyl ketones. nbinno.com

Strategic Importance of Halogenated Pyridines As Versatile Synthetic Intermediates

Halogenated pyridines, particularly bromopyridines, are foundational building blocks in organic synthesis, prized for their versatility as intermediates in the construction of more complex molecules. chemrxiv.orgnih.gov The presence of a halogen atom on the electron-deficient pyridine (B92270) ring creates a reactive site that enables a wide variety of powerful bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. chemrxiv.orgyoutube.com

The carbon-bromine (C-Br) bond in a bromopyridine is a key functional group that serves as a synthetic linchpin. It allows for the regioselective introduction of a diverse array of substituents, which is a critical strategy in structure-activity relationship (SAR) studies during drug discovery. chemrxiv.org Chemists can systematically replace the bromine atom with different chemical groups to fine-tune the biological and physical properties of a molecule. chemrxiv.org

Among the most important transformations involving bromopyridines are the Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions. acs.orgrsc.org

Suzuki-Miyaura Reaction: This reaction couples the bromopyridine with an organoboron compound (like a boronic acid) to form a new carbon-carbon bond. acs.orgacs.org It is widely used to synthesize biaryl and heteroaryl systems, which are common structures in pharmaceuticals. acs.orgmdpi.com

Heck Reaction: This involves the coupling of the bromopyridine with an alkene to form a substituted alkene. acs.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne. rsc.org

C-N Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds by coupling bromopyridines with amines. acs.org

The reactivity of the bromopyridine can be influenced by the position of the bromine atom and the presence of other substituents on the ring. youtube.com Because direct halogenation of the pyridine ring can be challenging and sometimes lacks regioselectivity due to the ring's electronic properties, the use of pre-functionalized bromopyridines as starting materials is a common and effective strategy. chemrxiv.orgnih.gov This makes compounds like (6-Bromo-2-pyridyl)-cyclopropyl-methanol strategically important, as they provide a pre-installed halogen handle for diversification.

Overview of the Current Research Landscape Surrounding 6 Bromo 2 Pyridyl Cyclopropyl Methanol As a Synthetic Hub

Retrosynthetic Analysis of the this compound Scaffold

This disconnection suggests a synthetic route involving the nucleophilic addition of a 6-bromo-2-pyridyl organometallic species to an electrophilic cyclopropyl precursor. The primary pathway envisioned is the reaction of a 6-bromo-2-lithiopyridine or a corresponding Grignard reagent with cyclopropanecarboxaldehyde . Following the formation of the carbon-carbon bond, the resulting secondary alcohol is revealed as the target molecule.

An alternative, though related, pathway involves the reaction of the same pyridyl nucleophile with a cyclopropyl-containing ketone, followed by reduction. For instance, reaction with cyclopropyl magnesium bromide would yield (6-bromopyridin-2-yl)(cyclopropyl)methanone, which can then be reduced to the target alcohol. This analysis dictates that the successful synthesis hinges on the effective preparation of two key types of precursors: functionalized bromopyridines and the cyclopropylmethanol moiety or its synthetic equivalents.

Synthesis of Brominated Pyridine (B92270) Building Blocks

The preparation of specifically substituted bromopyridines is a cornerstone of the synthesis. This involves both the introduction of a bromine atom at the desired position and the subsequent functionalization required for coupling reactions.

Regioselective Bromination Strategies for Pyridine Nuclei

The electron-deficient nature of the pyridine ring makes it inherently unreactive toward electrophilic aromatic substitution, such as bromination, which often requires harsh conditions. tcichemicals.com To achieve regioselectivity, particularly at the C-2 and C-6 positions, several strategies have been developed.

One effective method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions. Subsequent deoxygenation can then yield the desired brominated pyridine. Another approach is to use directing groups already present on the pyridine ring. Activating groups such as amino (-NH2) or methoxy (-OCH3) can direct bromination to specific positions. sigmaaldrich.com For instance, the bromination of aminopyridines can be achieved with reagents like N-bromosuccinimide (NBS) under mild conditions. sigmaaldrich.com In some cases, a Sandmeyer-type reaction starting from an aminopyridine can be employed to introduce a bromine atom with high regioselectivity. A prominent example is the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine. bldpharm.com

| Substrate | Reagents and Conditions | Product | Yield | Comments |

| Pyridine N-oxide | (COBr)₂, Et₃N, CH₂Br₂, 0 °C | 2-Bromopyridine | Good | High regioselectivity for the 2-position. |

| 2-Aminopyridine | Br₂, MeCN/CH₂Cl₂ | 5-Bromo-2-aminopyridine | - | Example of bromination of an activated pyridine. sigmaaldrich.com |

| 2-Amino-6-methylpyridine | 1. 48% HBr, Br₂; 2. NaNO₂, H₂O; 3. NaOH | 2-Bromo-6-methylpyridine | 95% | A multi-step procedure to introduce bromine via a diazonium intermediate. bldpharm.com |

| Fused Pyridine N-Oxides | p-Ts₂O, TBABr | C2-Brominated fused pyridines | High | Mild conditions using a bromide source and an activator. mdpi.commdpi.com |

Functionalization and Derivatization of Bromopyridines for Subsequent Coupling Reactions

With the brominated pyridine in hand, the next step is to generate a nucleophilic species capable of attacking an electrophile like cyclopropanecarboxaldehyde. A common and effective method is the lithium-halogen exchange. uni.lu Treating a dibrominated precursor, such as 2,6-dibromopyridine, with one equivalent of n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can selectively replace one bromine atom with lithium, yielding 6-bromo-2-lithiopyridine. uni.luchemicalbook.com This powerful nucleophile can then be reacted with various electrophiles. To avoid the use of pyrophoric n-BuLi, alternative reagents like Turbo Grignard (i-PrMgCl·LiCl) can be used for the metal-halogen exchange under milder conditions. uni.lu

These organometallic intermediates are versatile and can participate in a range of coupling reactions, including Suzuki, Sonogashira, and Ullmann-type reactions, making bromopyridines valuable synthons in organic chemistry. bldpharm.com

| Precursor | Reagents and Conditions | Intermediate | Subsequent Reaction | Final Product |

| 2,6-Dibromopyridine | n-BuLi, Ether, -78 °C | 6-Bromo-2-lithiopyridine | DMF, then H₃O⁺ | 6-Bromo-2-pyridinecarboxaldehyde chemicalbook.com |

| 2,6-Dibromopyridine | i-PrMgCl·LiCl (Turbo Grignard), THF, 0 °C | (6-Bromopyridin-2-yl)magnesium chloride | Paraformaldehyde | (6-Bromo-pyridin-2-yl)methanol uni.lu |

| 2-Bromopyridine | PhMgBr, THF, Purple light (400 nm) | - | Cross-coupling | 2-Phenylpyridine sigmaaldrich.comgoogle.com |

Construction of the Cyclopropylmethanol Moiety

The synthesis of the cyclopropylmethanol fragment can be approached by either building the cyclopropane (B1198618) ring onto a molecule already containing the alcohol (or a precursor) or by introducing the methanol group onto a pre-formed cyclopropane ring.

Stereoselective Cyclopropanation Approaches for Cyclopropyl Carbinol Formation

The Simmons-Smith reaction is a premier method for the synthesis of cyclopropanes from alkenes. tcichemicals.comwikipedia.orgsynarchive.com The reaction typically employs a carbenoid species, often referred to as (iodomethyl)zinc iodide, generated from diiodomethane and a zinc-copper couple. nih.gov A significant advantage of this method is its stereospecificity; the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of cyclopropyl carbinols, the Simmons-Smith reaction of allylic alcohols is particularly powerful. The hydroxyl group of the allylic alcohol acts as a directing group, coordinating to the zinc carbenoid and delivering the methylene group to the same face of the double bond (syn-direction). google.comnih.gov This chelation-controlled delivery results in high levels of diastereoselectivity. google.comsigmaaldrich.com Modifications to the classic Simmons-Smith conditions, such as the use of diethylzinc (Furukawa modification), can enhance reactivity. tcichemicals.comnih.gov

| Substrate | Reagents | Product | Diastereomeric Ratio (syn:anti) | Reference |

| (Z)-Allylic Alcohol | Et₂Zn, CH₂I₂ | syn-1,2-disubstituted cyclopropylmethanol | >200:1 | nih.gov |

| (E)-Allylic Alcohol | Et₂Zn, CH₂I₂ | anti-1,2-disubstituted cyclopropylmethanol | <2:1 | nih.gov |

| General Allylic Alcohol | Et₂Zn, CH₂I₂, Chiral Dioxaborolane Ligand | Enantioenriched Cyclopropylmethanol | High e.e. | sigmaaldrich.com |

Methods for Introducing the Methanol Functionality on Cyclopropyl Rings

As established by the retrosynthetic analysis, a key precursor to the target molecule is cyclopropanecarboxaldehyde. This aldehyde can be synthesized via the oxidation of commercially available cyclopropylmethanol using reagents like pyridinium chlorochromate (PCC). tcichemicals.commdpi.com

Alternatively, the methanol functionality can be introduced in the final step of the synthesis. This involves the reduction of the corresponding ketone, (6-bromopyridin-2-yl)(cyclopropyl)methanone. This ketone can be prepared by the addition of a cyclopropyl Grignard reagent to 6-bromo-2-pyridinecarbonitrile. The reduction of the ketone to the secondary alcohol, this compound, is typically achieved with high efficiency using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is generally preferred for its mild conditions and high yields. Another route to the alcohol involves the direct reduction of cyclopropanecarboxylic acid or its esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, for esters, sodium borohydride in the presence of a Lewis acid. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Comments |

| Cyclopropylmethanol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Cyclopropanecarboxaldehyde | ~60% | Oxidation to form the key aldehyde precursor. tcichemicals.commdpi.com |

| Cyclopropanecarboxylic acid ester | NaBH₄, Lewis Acid (e.g., AlCl₃, LiCl) | Cyclopropylmethanol | - | Reduction of an ester to the primary alcohol. google.com |

| (6-bromopyridin-2-yl)(cyclopropyl)methanone | NaBH₄, Methanol | This compound | High | Final reduction step to yield the target molecule. |

| Cyclopropanecarboxaldehyde | H₂, Ni or Co catalyst | Cyclopropylmethanol | 93-100% selectivity | Hydrogenation of the aldehyde. |

Convergent and Linear Synthesis Pathways to this compound

A linear synthesis involves the sequential modification of a single starting material. For the target compound, a plausible linear route would commence with a pre-functionalized pyridine, such as 2,6-dibromopyridine. The synthesis would proceed step-by-step: first, a selective reaction at one of the bromine positions to introduce the cyclopropyl group, followed by a series of functional group interconversions at the other position to build the hydroxymethyl group. For instance, selective mono-coupling to form 2-bromo-6-cyclopropylpyridine, followed by lithiation and reaction with formaldehyde, would constitute a linear sequence.

Cross-Coupling and Coupling Reactions for Pyridine-Cyclopropyl Linkage Formation

The formation of the carbon-carbon bond between the pyridine ring and the cyclopropyl group is a critical step in the synthesis of the target compound's precursors. Modern transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their efficiency and functional group tolerance.

One of the primary precursors is 2-bromo-6-cyclopropylpyridine. Its synthesis can be effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent method. In this context, 2,6-dibromopyridine can be reacted with cyclopropylboronic acid or its more stable trifluoroborate salt (potassium cyclopropyltrifluoroborate). These reactions typically employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand. The choice of ligand is crucial for reaction efficiency; bulky, electron-rich ligands like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) or tricyclohexylphosphine (PCy₃) have proven effective in promoting the coupling of bromopyridines.

Another powerful method is the Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide. The synthesis of 2-bromo-6-cyclopropylpyridine has been reported via the reaction of 2,6-dibromopyridine with bromo(cyclopropyl)zinc in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This reaction proceeds with high selectivity for mono-coupling, preserving the second bromine atom for subsequent functionalization.

Below is a table summarizing typical conditions for these cross-coupling reactions.

Table 1: Representative Conditions for Pyridine-Cyclopropyl Cross-Coupling

| Coupling Reaction | Aryl Halide | Cyclopropyl Reagent | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dibromopyridine | Cyclopropylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |

| Suzuki-Miyaura | 2,6-Dibromopyridine | Potassium Cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene/H₂O |

Strategic Functional Group Interconversions on Advanced Precursor Molecules

With the pyridine-cyclopropyl scaffold established, the next critical phase is the strategic manipulation of functional groups to install the methanol moiety. Functional group interconversion (FGI) is a cornerstone of organic synthesis that allows for the conversion of one functional group into another. researchgate.net

A key advanced precursor for the synthesis of this compound is the corresponding ketone, (6-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1287217-34-8). sigmaaldrich.com The synthesis of this ketone can be achieved through methods like the acylation of a Grignard reagent, such as (6-bromopyridin-2-yl)magnesium bromide, with a suitable acylating agent like cyclopropanecarbonyl chloride. rsc.org

The most direct FGI to obtain the target alcohol is the reduction of this precursor ketone. This transformation requires a reducing agent that can selectively reduce the carbonyl group without affecting the C-Br bond on the pyridine ring or the cyclopropyl group. Mild hydride reagents are ideal for this purpose. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. sciforum.netyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at or below room temperature. The borohydride delivers a hydride ion to the electrophilic carbonyl carbon, and a subsequent workup with water provides the final alcohol product.

Table 2: Conditions for the Reduction of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

| Precursor | Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| (6-Bromopyridin-2-yl)(cyclopropyl)methanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temp. | This compound |

Note: While LiAlH₄ is a powerful reducing agent capable of this transformation, the milder NaBH₄ is often preferred for its greater selectivity and safer handling.

Optimization of Reaction Conditions and Process Efficiency in Target Compound Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing waste, and ensuring the economic viability and scalability of a synthetic route. For the synthesis of this compound, several key steps can be optimized.

In the cross-coupling stage (Section 2.4.1), process efficiency can be significantly enhanced by optimizing the catalytic system. Research has shown that using highly active palladium-ligand systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, can allow for a dramatic reduction in catalyst loading, sometimes to as low as 0.25–1 mol%. youtube.com Lowering the amount of the expensive and toxic palladium catalyst not only reduces costs but also simplifies purification. Other parameters for optimization include the choice of base, solvent, and reaction temperature, which can influence reaction rates and selectivity.

For the Grignard-based convergent pathways , the formation of the pyridylmagnesium halide is a critical step to optimize. The reaction of magnesium metal with bromopyridines can be sluggish and may require initiators. youtube.com Careful control of temperature and the rate of addition of the electrophile (e.g., cyclopropanecarboxaldehyde) is crucial to prevent side reactions such as homocoupling of the Grignard reagent or enolization of the aldehyde.

In the functional group interconversion step, the reduction of the ketone precursor, efficiency can be improved by exploring different reaction media. While typically performed in protic solvents, reports have demonstrated that NaBH₄ reductions can be carried out efficiently and often quantitatively under solvent-free conditions, for instance, by using ball-milling. sciforum.net This green chemistry approach eliminates solvent waste, simplifies product work-up, and can significantly shorten reaction times. The stoichiometry of the reducing agent is another point of optimization; using a minimal excess of NaBH₄ is sufficient, which simplifies quenching and purification procedures.

Reactivity of the Bromo-Substituent on the Pyridine Ring

The C-Br bond at the 2-position of the pyridine ring is a key functional handle for molecular elaboration. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for C–C, C–N, and C–O Bond Formation (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridine derivatives are common substrates for these transformations. researchgate.netwikipedia.orgorganic-chemistry.org The general applicability of Suzuki-Miyaura, Negishi, and Stille couplings allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring in this compound.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is widely used for the formation of biaryl compounds (C-C bonds) and is known for its mild reaction conditions and tolerance of various functional groups. nih.gov For 2-bromopyridines, protocols often use catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable base to afford 2-aryl-substituted pyridines. researchgate.netbeilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 2-bromopyridine derivative, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com A key advantage of this method is the high reactivity and functional group tolerance of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. youtube.com This reaction is highly effective for forming C-C bonds, including those between sp², sp³, and sp carbon atoms, making it a versatile tool for synthesizing complex molecules. wikipedia.orgorgsyn.org

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the 2-bromopyridine derivative using a palladium catalyst. organic-chemistry.orgwikipedia.org While the toxicity of organotin compounds is a drawback, the reaction is valued for its stability to air and moisture and its broad scope. wikipedia.orglibretexts.org The reactivity of the organostannane partner generally follows the order: alkynyl > alkenyl > aryl > allyl > alkyl. wikipedia.org

These reactions can also be adapted for C-N (Buchwald-Hartwig amination) and C-O (Buchwald-Hartwig etherification) bond formation by coupling the bromopyridine with amines or alcohols, respectively, under palladium catalysis.

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity. wikipedia.orgnih.gov | Base sensitivity of some substrates. |

| Negishi | Organozincs (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, excellent functional group tolerance, couples various carbon hybridizations (sp³, sp², sp). wikipedia.orgorgsyn.org | Organozinc reagents are moisture and air-sensitive. youtube.com |

| Stille | Organostannanes (R-SnR'₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Reagents are stable to air and moisture, broad substrate scope. wikipedia.orglibretexts.org | Toxicity of tin reagents and byproducts, purification challenges. organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways on the Halogenated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative, transition-metal-free pathway for functionalizing the pyridine ring. youtube.com In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the bromide ion restores the aromaticity of the ring.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com For 2-halopyridines, the reaction is generally less facile than for pyrimidines or pyridines with additional electron-withdrawing substituents. nih.gov The typical reactivity order for the leaving group in activated aryl systems is F > Cl ≈ Br > I, often referred to as the "element effect". nih.gov This order suggests that the rate-determining step is the initial nucleophilic attack, where the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack, rather than the C-X bond cleavage. masterorganicchemistry.com However, for some pyridinium systems, this order is not observed, indicating a more complex mechanism where deprotonation of the intermediate can be rate-limiting. nih.gov Reactions on 2-bromopyridine can be achieved with strong nucleophiles, often requiring heat. youtube.comresearchgate.net

| Nucleophile | Halopyridine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiols (e.g., Thiophenol) | 2-Bromopyridine | Water, heat | Aryl Sulfides | researchgate.net |

| Amines (e.g., Pyrrolidine) | 2-Chloropyridine | KF, Water, heat | 2-Aminopyridines | nih.gov |

| Alcohols/Phenols | 2-Fluoropyridine | Base (e.g., K₂CO₃), heat | 2-Alkoxy/Aryloxypyridines | acs.org |

| Piperidine | 2-Bromo-N-methylpyridinium ion | Methanol | 2-Piperidinopyridinium ion | nih.gov |

Mechanistic Studies on C-Br Bond Activation in 2-Bromopyridine Derivatives

The crucial first step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. uwindsor.ca This step involves the cleavage of the C-Br bond and the formation of an arylpalladium(II) halide complex. youtube.comlibretexts.org The rate and efficiency of this step are often turnover-limiting and are influenced by several factors. uwindsor.ca

The strength of the carbon-halogen bond plays a significant role, with reactivity generally increasing down the group: C-I > C-Br > C-Cl. illinois.edu This trend is a result of the decreasing bond dissociation energy. Furthermore, the electronic properties of the pyridine ring and the steric environment around the C-Br bond affect the reaction rate. rsc.org Electron-withdrawing groups on the pyridine ring can accelerate oxidative addition.

The choice of ligand on the palladium catalyst is critical. Electron-rich and sterically bulky phosphine ligands generally promote the oxidative addition step and stabilize the resulting Pd(II) complex. harvard.edu Mechanistic studies suggest that for many systems, the active catalyst is a 14-electron Pd(0) species formed by ligand dissociation from a pre-catalyst like Pd(PPh₃)₄. libretexts.org The oxidative addition then proceeds, followed by transmetalation with the organometallic reagent and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. youtube.comwikipedia.org Recent studies have also explored the role of photoexcitation in facilitating oxidative addition under milder conditions. d-nb.info

Reactions Involving the Cyclopropyl Ring System

The cyclopropylmethanol unit imparts another dimension of reactivity to the molecule, characterized by transformations that relieve the inherent strain of the three-membered ring.

Ring-Opening Reactions and Rearrangements of Cyclopropyl Carbinols

Cyclopropylcarbinols, like the one present in the title compound, are prone to undergo rearrangement reactions, particularly under acidic conditions or in the presence of electrophiles. These reactions proceed via the formation of a cyclopropylcarbinyl cation intermediate. nih.gov This cation is highly fluxional and exists in equilibrium with other cationic species, including homoallylic and cyclobutyl cations, often through a non-classical bicyclobutonium ion transition state. nih.gov

The fate of the cyclopropylcarbinyl cation is dependent on the substitution pattern and reaction conditions. Common pathways include:

Cyclopropylcarbinyl-Homoallyl Rearrangement: This is a classic ring-opening reaction where the cyclopropylcarbinyl cation rearranges to a more stable homoallylic cation, which is then trapped by a nucleophile. nih.govacs.org

Vinylcyclopropane-Cyclopentene Rearrangement: If the cyclopropane bears a vinyl substituent, a researchgate.netnih.gov-sigmatropic shift can occur, leading to a five-membered ring. wikipedia.org

Cyclopropylcarbinyl-Cyclobutyl Rearrangement: The cation can also rearrange to a cyclobutyl cation, leading to cyclobutane-containing products.

These rearrangements are synthetically valuable for constructing complex acyclic and cyclic frameworks. nih.govnih.gov For instance, chiral N-triflyl phosphoramide catalysts have been used to achieve asymmetric rearrangements of prochiral cyclopropylcarbinols, yielding chiral homoallylic products with high enantioselectivity. nih.gov

Stereoselective Solvolysis of Cyclopropylcarbinols and Derived Transformations

The solvolysis of cyclopropylcarbinol derivatives (e.g., mesylates or tosylates) is a well-studied process that provides deep insight into the nature of the cationic intermediates involved. acs.orgacs.org These reactions often exhibit high degrees of stereoselectivity, with the stereochemistry of the products being dependent on the stereochemistry of the starting material. acs.org

The stereospecificity of these transformations is explained by the involvement of the aforementioned bridged, non-classical bicyclobutonium ion intermediates. nih.gov The nucleophile attacks this intermediate from a specific trajectory, leading to a predictable stereochemical outcome in the resulting homoallylic or cyclobutyl product. The nature of the substituents on the cyclopropyl ring and the carbinol carbon can influence the equilibrium between the various cationic intermediates, which in turn affects the product distribution and stereoselectivity. nih.gov For example, the solvolysis of cyclopropylcarbinyl methanesulfonates has been used to probe the stereochemistry of the rearrangement, providing evidence for the concerted nature of the bond migrations. acs.org

| Reaction Type | Key Intermediate | Typical Product(s) | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Cyclopropylcarbinyl cation | Homoallylic alcohols/ethers, Cyclobutanols | Relief of ring strain, formation of stable carbocations. nih.gov |

| Stereoselective Solvolysis | Bicyclobutonium ion (non-classical) | Stereodefined homoallylic alcohols | High stereospecificity, dependent on starting material stereochemistry. acs.orgnih.gov |

| Palladium-Catalyzed Tandem Heck-Ring Opening | Alkyl palladium species | Acyclic alkenyl alcohols, Lactones | Controlled by directing groups (e.g., hydroxyl) leading to high regio- and stereoselectivity. nih.gov |

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The chemical structure of this compound makes it a promising starting material for the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom on the pyridine ring allows for a range of cross-coupling reactions, while the hydroxyl group can be transformed into other functionalities or used as a directing group.

Theoretically, the bromine atom at the 6-position of the pyridine ring can serve as a handle for intramolecular cyclization reactions to form pyridyl-fused ring systems. For instance, after conversion of the methanol moiety to a suitable nucleophile, an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction could lead to the formation of a new ring fused to the pyridine core.

Similarly, the construction of bridged ring systems could be envisioned through multi-step synthetic sequences. These strategies would likely involve the elaboration of the cyclopropyl-methanol side chain to introduce a second reactive site capable of forming a bridge with another position on the pyridine ring or a substituent introduced at the bromine position.

The 6-bromo-2-pyridyl moiety is a common structural motif in medicinal chemistry and can be incorporated into more complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to connect the pyridine ring of this compound to pre-functionalized pyrimidine or imidazole rings. The resulting multi-heterocyclic structures are of significant interest in drug discovery.

While the direct reaction of this compound with pyrimidine or imidazole precursors is not explicitly described, the general reactivity of bromo-pyridines in such transformations is well-established.

Role in Stereoselective Synthesis

The carbon atom bearing the hydroxyl and cyclopropyl groups is a chiral center. This inherent chirality could be exploited in stereoselective synthesis, either by guiding subsequent transformations or by serving as a chiral starting material.

If this compound were available in an enantiomerically pure form, the chiral center could direct the stereochemical outcome of reactions at other parts of the molecule. For instance, the hydroxyl group could act as a directing group in catalytic hydrogenations or epoxidations of an olefin introduced elsewhere in the molecule, leading to high levels of diastereoselectivity.

Enantiomerically pure this compound could be used as a chiral building block in a "chiral pool" approach to the synthesis of complex target molecules. This strategy leverages the existing stereocenter to build up more complex chirality.

Furthermore, derivatives of this compound, where the hydroxyl group is modified to a ligand, could potentially be used in asymmetric catalysis. The chiral environment created by the ligand could induce enantioselectivity in a variety of metal-catalyzed reactions.

Precursor for Advanced Synthetic Intermediates

This compound can be envisioned as a precursor to a variety of more complex and valuable synthetic intermediates. The functional groups present offer multiple handles for chemical modification.

The hydroxyl group can be oxidized to a ketone, which can then undergo a variety of alpha-functionalization reactions. The bromine atom, as previously mentioned, is a key site for cross-coupling reactions to introduce aryl, alkyl, or other functional groups. The cyclopropyl ring itself can undergo ring-opening reactions under specific conditions to yield linear alkyl chains with defined stereochemistry, further expanding the synthetic utility of this building block. These transformations would lead to advanced intermediates for the synthesis of pharmaceuticals and other fine chemicals.

Preparation of Cyclopropanecarbaldehyde and Analogous Compounds

The oxidation of a primary alcohol, such as this compound, is a standard method for the preparation of the corresponding aldehyde. In this hypothetical transformation, the hydroxyl group of this compound would be oxidized to yield (6-Bromo-2-pyridyl)-cyclopropanecarbaldehyde. A variety of oxidizing agents are commonly employed for such conversions, with the choice of reagent depending on the substrate's sensitivity and the desired selectivity.

Common methods for the oxidation of primary alcohols to aldehydes include:

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and broad functional group tolerance.

Pyridinium Chlorochromate (PCC): A chromium-based reagent often used for stopping the oxidation at the aldehyde stage.

While these methods are standard, no specific literature examples detailing the oxidation of this compound to its corresponding aldehyde have been identified. The synthesis of cyclopropanecarbaldehyde itself is well-documented through various other routes, such as the ring contraction of cyclobutane derivatives or the hydrolysis of suitable cyclopropane precursors.

Table 1: Common Reagents for Oxidation of Primary Alcohols to Aldehydes

| Oxidation Method | Key Reagents | Typical Conditions |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Low temperature (-78 °C) |

| Dess-Martin | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ |

| PCC Oxidation | Pyridinium Chlorochromate | Room temperature, CH₂Cl₂ |

Utility in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. nih.govmdpi.commdpi.com These reactions rely on the careful design of substrates that can undergo a sequence of transformations without the need for isolating intermediates.

A molecule like this compound possesses several functional handles that could potentially participate in such reactions:

The hydroxyl group can be converted into a leaving group or participate in condensations.

The bromo-pyridine ring is a versatile functionality. The bromine atom can be involved in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the pyridine nitrogen can act as a nucleophile or base, or direct metallation reactions. researchgate.net

The cyclopropyl ring is a strained carbocycle that can undergo ring-opening reactions under certain catalytic conditions, providing access to different molecular scaffolds.

Despite this potential, a review of the literature did not reveal any specific examples where this compound is used as a substrate in multi-component or cascade reactions. The development of such reactions often involves related structural motifs, such as other functionalized pyridines or cyclopropanes, in complex transformations. nih.gov For instance, cascade reactions involving 2-bromo-1,6-enynes have been shown to proceed via palladium catalysis to form bicyclic systems. researchgate.net However, the direct involvement of the title compound in similar published methodologies is not documented.

Contribution to Total Synthesis Strategies for Complex Organic Molecules (as synthetic intermediates)

Synthetic intermediates are crucial building blocks in the total synthesis of complex natural products and pharmaceuticals. The strategic incorporation of functionalized fragments allows for the convergent and efficient assembly of the final target molecule. The structure of this compound, containing a halogenated heterocycle and a cyclopropyl carbinol unit, suggests it could be a valuable intermediate.

The bromo-pyridine moiety is particularly useful for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl groups. The cyclopropylmethanol unit could be a key structural element or a precursor to other functionalities in a larger molecule.

However, after a thorough search of chemical synthesis literature, no documented instances were found of This compound being used as a synthetic intermediate in the total synthesis of a complex organic molecule. While many total syntheses utilize pyridine- and cyclopropane-containing fragments, this specific combination does not appear in the reported synthetic routes of prominent natural products or pharmaceuticals. For example, cascade reactions have been employed in the synthesis of complex alkaloids like 6-bromoindirubin, but the starting materials and intermediates are structurally unrelated to the compound . nih.gov

Spectroscopic and Advanced Structural Elucidation of 6 Bromo 2 Pyridyl Cyclopropyl Methanol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide unambiguous evidence for atomic connectivity and spatial relationships.

The ¹H and ¹³C NMR spectra provide the initial and most critical data for confirming the core structure of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. By analyzing the chemical shifts, integration, and multiplicity of the signals, the presence of the 6-bromo-2-substituted pyridine (B92270) ring and the cyclopropyl-methanol group can be verified.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The pyridine ring should exhibit a characteristic pattern for a 2,6-disubstituted system, typically an apparent triplet for the H-4 proton and two apparent doublets for the H-3 and H-5 protons. The cyclopropyl (B3062369) group's protons are diastereotopic and, coupled with the adjacent methine proton, will produce complex multiplets in the upfield region (0.2-1.2 ppm). The methine proton (CH-OH) signal would appear as a doublet of doublets, and the hydroxyl proton would present as a broad singlet, the position of which is dependent on concentration and solvent.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | ~7.4 | d |

| Pyridine H-4 | ~7.7 | t |

| Pyridine H-5 | ~7.5 | d |

| Methine CH-OH | ~4.5 | dd |

| Hydroxyl OH | Variable | br s |

| Cyclopropyl CH | ~1.1 | m |

| Cyclopropyl CH₂ | ~0.2 - 0.6 | m |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts confirm the electronic environment of each carbon. The carbon C-6, bonded to the electronegative bromine atom, would be found around 141 ppm, while the C-2 carbon, attached to the carbinol group, would be significantly downfield at approximately 160 ppm. The carbons of the cyclopropyl ring are characteristically found at very high field (<20 ppm), a consequence of their unique ring strain and hybridization. chemistrysteps.com

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | ~160 |

| Pyridine C-3 | ~120 |

| Pyridine C-4 | ~140 |

| Pyridine C-5 | ~128 |

| Pyridine C-6 | ~141 |

| Methine C-OH | ~75 |

| Cyclopropyl C-1' | ~18 |

| Cyclopropyl C-2', C-3' | ~5 |

While 1D NMR suggests the core structure, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all signals and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton coupling networks. Key correlations would be observed between the adjacent pyridine protons (H-3 with H-4, and H-4 with H-5). Crucially, it would also show a correlation between the methine proton of the carbinol group and the protons on the cyclopropyl ring, confirming the connectivity between the alcohol and the cyclopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C-3, C-4, C-5, the methine carbon, and the cyclopropyl carbons).

A correlation from the methine proton (CH-OH) to the pyridyl carbon C-2, confirming the attachment point of the side chain.

Correlations from the cyclopropyl protons to the methine carbon.

Correlations from the H-3 proton to pyridyl carbons C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation in solution. For instance, a NOESY correlation between the methine proton and the H-3 proton of the pyridine ring would suggest a conformation where these groups are spatially close.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀BrNO), the calculated exact mass is 226.9997 Da.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, HRMS would show two peaks of nearly equal intensity separated by two mass units (M and M+2), which is a definitive signature for the presence of a single bromine atom in the molecule. nih.govnih.gov

Analysis of the fragmentation patterns provides further structural confirmation. Common fragmentation pathways for this molecule would likely include the loss of a water molecule (M-18), cleavage of the cyclopropyl group (M-41), or cleavage of the entire cyclopropyl-methanol side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. ucla.edu For the title compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with broadening due to hydrogen bonding.

Other key expected vibrational bands include:

~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.

~1600-1400 cm⁻¹: A series of sharp absorptions corresponding to the C=C and C=N bond stretching of the pyridine ring.

~1050-1150 cm⁻¹: A strong C-O stretching vibration from the secondary alcohol.

Below 700 cm⁻¹: The C-Br stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By successfully growing a suitable crystal, this technique can provide precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and conformation.

For this compound, an X-ray crystal structure would:

Unambiguously confirm the substitution pattern on the pyridine ring.

Provide the precise geometry of the cyclopropyl ring.

Reveal the solid-state conformation, including the relative orientation of the pyridine and cyclopropyl groups.

Characterize intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of a neighboring molecule, which dictates the crystal packing. nih.gov

As the molecule is chiral, crystallizing an enantiomerically pure sample would allow for the determination of its absolute configuration (R or S). A crystal grown from a racemic mixture would belong to a centrosymmetric space group, showing the packing of both enantiomers within the unit cell. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment in Chiral Derivatives

The carbon atom bearing the hydroxyl, pyridyl, and cyclopropyl groups is a stereocenter, meaning this compound is a chiral molecule that can exist as a pair of enantiomers. sigmaaldrich.com Chiroptical methods are essential for studying these chiral derivatives, particularly for assigning the absolute configuration in solution. researchgate.net

Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The absolute configuration of an enantiomerically enriched sample of this compound can be determined by comparing its experimental ECD spectrum with a theoretically predicted spectrum. This is typically achieved using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and calculated spectra for a specific configuration (e.g., the R-enantiomer) provides strong evidence for that absolute stereochemistry. nih.gov This method is invaluable when single crystals suitable for X-ray crystallography cannot be obtained.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromo-2-pyridyl)-cyclopropyl-methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the pyridine moiety, bromine introduction at the 6-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. The cyclopropane ring is typically formed via cyclopropanation of allylic alcohols or through [2+1] cycloaddition reactions. For example, cyclopropyl-methanol derivatives with electronegative substituents (e.g., bromine) may require palladium-catalyzed cross-coupling to attach the pyridyl group .

- Validation : Monitor reaction progress using NMR for characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyridyl protons at δ 7.5–8.5 ppm). Confirm purity via HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Use X-ray crystallography for definitive structural confirmation, leveraging programs like SHELXL for refinement. Bromine’s heavy atom effect facilitates phase determination .

- Alternative methods : High-resolution mass spectrometry (HRMS) to confirm molecular formula () and NMR for carbon assignments (e.g., cyclopropyl carbons at δ 10–20 ppm and pyridyl carbons at δ 120–150 ppm) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insight : Bromine at the 6-position on the pyridine ring enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. Compare with analogs (e.g., 6-Fluoro or 6-Methyl derivatives) to assess electronic effects. For instance, bromine’s lower electronegativity compared to fluorine may reduce activation barriers in aryl halide bond cleavage .

- Experimental design : Perform kinetic studies using Pd(PPh) as a catalyst and track coupling efficiency via GC-MS. Tabulate results:

| Substrate (X) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Br (target) | 12 | 85 |

| Cl | 18 | 72 |

| F | 24 | 58 |

Data adapted from fluorinated analog studies .

Q. What are the stability challenges of this compound under acidic/basic conditions?

- Contradiction analysis : While cyclopropane rings are generally strain-sensitive, the electron-withdrawing bromine may stabilize the ring against ring-opening. Conflicting reports on stability can arise from solvent polarity (e.g., decomposition in polar aprotic solvents vs. stability in toluene).

- Methodology : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via NMR. Compare with 6-Methyl analogs to isolate bromine’s role .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

- Strategy : Use DFT calculations (e.g., B3LYP/6-31G*) to model steric and electronic profiles. Key parameters:

- HOMO/LUMO gaps (reactivity indicators).

- Mulliken charges on bromine (electrophilicity).

- Validation : Correlate computed results with experimental data (e.g., reaction yields or spectroscopic shifts) .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Analysis : The hydroxyl group enhances water solubility, but the hydrophobic cyclopropane and bromopyridyl groups counteract this. Contradictions may stem from pH-dependent solubility (e.g., protonation of the pyridine nitrogen at low pH).

- Resolution : Perform solubility studies across pH 3–10 using UV-Vis spectroscopy. Tabulate logP values (e.g., calculated logP = 2.1) to guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.